molecular formula C13H19NO3S2 B2456572 N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide CAS No. 2034588-35-5

N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide

Cat. No.: B2456572
CAS No.: 2034588-35-5
M. Wt: 301.42
InChI Key: XJVRRLWPQPEAIQ-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide is an organic compound that features a unique combination of a tetrahydrothiopyran ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide typically involves the reaction of 4-methoxytetrahydrothiopyran with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the thiopyran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide
  • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-thiophenecarboxamide
  • 4-methyltetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Uniqueness

N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide is unique due to its combination of a methoxytetrahydrothiopyran ring and a benzenesulfonamide group. This structural arrangement provides distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c1-17-13(7-9-18-10-8-13)11-14-19(15,16)12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVRRLWPQPEAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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